![molecular formula C14H11ClF3N5 B2771767 N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 890622-16-9](/img/structure/B2771767.png)
N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The synthesis of these privileged scaffolds often involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular formula of the compound is CHFN with an average mass of 293.247 Da and a monoisotopic mass of 293.088837 Da .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Research has explored various synthesis techniques for related triazolopyrimidines. For instance, Repich et al. (2017) synthesized a similar compound using cyclization of pyrimidinyl-phenylthiosemicarbazide, focusing on the crystal structure formed by hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Crystal Structures : The crystal structure of closely related compounds has been a subject of interest. For example, Jiu-fu et al. (2015) synthesized a variant of this compound and analyzed its crystal structure, confirming the structure through various spectroscopic methods and noting its moderate anticancer activity (Jiu-fu et al., 2015).
Chemical Reactions and Interactions
Chemical Reactivity : Studies have investigated the reactivity of triazolopyrimidines. Britsun (2008) explored the reactions of N-aryl-3-oxobutanethioamides with 1H-1,2,4-triazole-5-amine, examining the resulting mixtures and their dependency on solvents and substituents (Britsun, 2008).
Molecular Interactions : Research by Boechat et al. (2014) on a variant of this compound highlighted the intermolecular interactions, including N–H···N hydrogen bonds and π···π interactions, which contribute to the compound's structural properties (Boechat et al., 2014).
Biological and Pharmacological Applications
Potential Antiasthma Agents : Medwid et al. (1990) found that similar 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, indicating potential antiasthma applications. This research involved synthesis and structural-activity evaluations for pharmacological and toxicological studies (Medwid et al., 1990).
Anticancer Activities : Research on triazolopyrimidines has also explored their potential anticancer properties. Zhang et al. (2007) described the synthesis and structure-activity relationships of triazolopyrimidines as anticancer agents, noting their unique mechanism of tubulin inhibition (Zhang et al., 2007).
Environmental Applications
- Herbicidal Activity : Moran (2003) studied substituted triazolopyrimidines for their herbicidal activity. The research focused on their synthesis and efficacy across a broad spectrum of vegetation at low application rates (Moran, 2003).
Future Directions
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N5/c1-7-3-4-9(6-10(7)15)20-11-5-8(2)19-13-21-12(14(16,17)18)22-23(11)13/h3-6,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUCXPDTWDLJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=NC(=NN23)C(F)(F)F)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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